molecular formula C9H5BrN2O4 B1417074 Methyl 5-bromo-4-cyano-2-nitrobenzoate CAS No. 1805021-25-3

Methyl 5-bromo-4-cyano-2-nitrobenzoate

Cat. No.: B1417074
CAS No.: 1805021-25-3
M. Wt: 285.05 g/mol
InChI Key: XRGKSIIIKBWRBK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-nitrobenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with bromine (C5), cyano (C4), and nitro (C2) groups. The electron-withdrawing substituents (nitro, cyano) and bromine atom influence its reactivity, stability, and physical properties, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

methyl 5-bromo-4-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-7(10)5(4-11)2-8(6)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGKSIIIKBWRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds


Key Observations :

  • Substituent Effects: The nitro group in the target compound increases thermal stability compared to non-nitrated esters like methyl palmitate .
  • Reactivity : Bromine at C5 enables coupling reactions absent in simpler esters (e.g., methyl 4-nitrobenzoate).
  • Solubility: Polar substituents (nitro, cyano) enhance solubility in dipolar aprotic solvents (e.g., DMSO) relative to aliphatic esters .

Spectroscopic Characterization

  • ¹H NMR : The aromatic protons adjacent to electron-withdrawing groups (e.g., H3 and H6) exhibit deshielding (δ ~8.5–9.0 ppm). Methyl ester protons resonate at δ ~3.9 ppm .
  • ¹³C NMR: Nitro and cyano groups cause significant deshielding of adjacent carbons (C2: ~150 ppm, C4: ~115 ppm).
  • FTIR: Strong absorption bands for NO₂ (~1520 cm⁻¹), CN (~2240 cm⁻¹), and ester C=O (~1720 cm⁻¹) .

Comparatively, methyl shikimate () lacks nitro/cyano groups, resulting in simpler spectra dominated by ester and hydroxyl signals.

Reactivity Highlights :

  • Nitro Reduction : Catalytic hydrogenation yields an amine derivative, useful in drug synthesis.
  • Cyano Hydrolysis: Forms a carboxylic acid under acidic conditions.
  • Bromine Functionalization : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-4-cyano-2-nitrobenzoate
Reactant of Route 2
Methyl 5-bromo-4-cyano-2-nitrobenzoate

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